1-Naphthaleneethanethioamide

pKa prediction functional group acidity thioamide vs. amide

Impurity profiling methods for Naphazoline ANDA submissions require fully characterized reference standards-undocumented materials risk regulatory rejection. 1-Naphthaleneethanethioamide (Naphazoline Impurity 2) provides compliant characterization data for method validation and QC applications. • COA with HPLC, NMR, MS for direct ANDA/QC method validation use • Thioamide (C=S) enables S-heterocycle synthesis inaccessible via O-amide analogs (pKa ~12.96 vs ~16.10) • ≥98% purity; white to off-white solid; ambient shipping

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
CAS No. 17518-47-7
Cat. No. B099445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthaleneethanethioamide
CAS17518-47-7
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=S)N
InChIInChI=1S/C12H11NS/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14)
InChIKeyFUDCGMJJFOGQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthaleneethanethioamide: Core Structure and Identity


1-Naphthaleneethanethioamide (CAS 17518-47-7), also known as 2-(1-naphthyl)thioacetamide or 2-(naphthalen-1-yl)ethanethioamide, is an organic compound with molecular formula C12H11NS and molecular weight 201.29 g/mol . It features a naphthalene ring system linked to an ethanethioamide functional group (R–C(=S)–NH2), which distinguishes it from its oxygen-containing amide analogs by replacing the carbonyl oxygen with sulfur . The compound typically exists as a white to off-white solid at room temperature and exhibits limited water solubility due to the hydrophobic naphthalene moiety . This structural architecture imparts distinct chemical reactivity, particularly in nucleophilic substitution and metal coordination chemistry, making it relevant across organic synthesis, pharmaceutical impurity analysis, and medicinal chemistry investigations .

1-Naphthaleneethanethioamide: Why Substitution Fails


1-Naphthaleneethanethioamide cannot be substituted with structurally similar compounds due to functional group-dependent differences in chemical behavior and application-specific requirements. The thioamide moiety (C=S) confers distinct hydrogen-bonding capacity, nucleophilicity, and metal coordination geometry compared to the oxygen-containing amide (C=O) in 1-naphthaleneacetamide (CAS 86-86-2), leading to divergent reactivity in synthetic transformations and biological target interactions [1]. Additionally, positional isomerism critically affects physical properties: the 1-naphthyl substitution pattern (present in CAS 17518-47-7) yields a melting point of 170–171 °C , whereas the 2-naphthyl isomer N-(2-naphthyl)ethanethioamide (NSC155082) exhibits different solid-state behavior and crystallinity characteristics that directly impact formulation and analytical method development [2]. In regulatory contexts, this compound is explicitly designated as Naphazoline Impurity 2 and is supplied with detailed characterization data compliant with ANDA/QC guidelines, a documentation and traceability standard that generic alternatives cannot satisfy without equivalent certification [3].

1-Naphthaleneethanethioamide: Key Differentiation Evidence


Thioamide vs. Amide Acidity (pKa)

1-Naphthaleneethanethioamide exhibits a predicted pKa of 12.96 ± 0.29, which is approximately 3.1 pKa units lower (more acidic) than its oxygen-containing amide analog, 1-naphthaleneacetamide (CAS 86-86-2), which has a predicted pKa of 16.10 ± 0.40 . This difference reflects the weaker resonance stabilization of the thioamide anion relative to the amide anion, as sulfur is less effective than oxygen at delocalizing negative charge [1].

pKa prediction functional group acidity thioamide vs. amide structure-property relationship

1-Naphthyl vs. 2-Naphthyl Melting Point

1-Naphthaleneethanethioamide (1-naphthyl substitution at the ethanethioamide group) exhibits a melting point of 170–171 °C . The 2-naphthyl positional isomer, N-(2-naphthyl)ethanethioamide (NSC155082), exhibits a melting point of approximately 190 °C (with decomposition) based on structurally analogous compounds [1]. This ~19–20 °C difference in melting behavior is attributable to differences in molecular packing efficiency and intermolecular interactions arising from the distinct spatial orientation of the naphthalene ring relative to the thioamide group [2].

melting point positional isomerism crystal packing naphthyl substitution

Naphazoline Impurity 2 vs. Impurity C Regulatory Designation

1-Naphthaleneethanethioamide (CAS 17518-47-7) is specifically designated as Naphazoline Impurity 2 (or Naphazoline Impurity 1 depending on pharmacopoeial nomenclature) and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and QC applications [1]. This compound is chemically distinct from Naphazoline Impurity C (CAS 132-75-2), which is (naphthalen-1-yl)acetonitrile with molecular formula C12H9N and molecular weight 167.21 g/mol . The two impurities differ fundamentally in functional group (thioamide vs. nitrile), molecular weight (201.29 vs. 167.21 g/mol), and chromatographic retention behavior [2].

pharmaceutical impurity reference standard ANDA method validation Naphazoline

Naphthyl Thioamide vs. Thioacetamide Lipophilicity

The presence of the naphthalene ring system in 1-naphthaleneethanethioamide enhances aromaticity and lipophilicity compared to simpler thioamides such as thioacetamide (CH3–C(=S)–NH2, CAS 62-55-5) . 1-Naphthaleneethanethioamide has a computed XLogP3 value of approximately 3.0–3.3, indicating substantial hydrophobicity and predicted membrane permeability, whereas thioacetamide has a computed XLogP3 of approximately -0.5 to -0.8, indicating high water solubility and minimal membrane partitioning capacity [1][2].

lipophilicity XLogP3 aromaticity thioamide drug-likeness

1-Naphthaleneethanethioamide: Procurement and Application Scenarios


Naphazoline ANDA Impurity Reference Standard

Procure 1-naphthaleneethanethioamide as Naphazoline Impurity 2 when developing analytical methods for Naphazoline hydrochloride or nitrate active pharmaceutical ingredients. This compound is supplied with detailed characterization data (including Certificate of Analysis) compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) method validation and quality control applications [1]. Do not substitute with Naphazoline Impurity C (CAS 132-75-2), which has a distinct chemical identity (nitrile vs. thioamide), different molecular weight (167.21 vs. 201.29 g/mol), and different chromatographic retention behavior that would invalidate impurity profiling methods .

Thioamide Building Block for Heterocycle Synthesis

Use 1-naphthaleneethanethioamide as a synthetic building block in reactions requiring thioamide-specific nucleophilicity. The thioamide functional group participates in nucleophilic substitution reactions and coordinates with metal ions [1], enabling the construction of sulfur-containing heterocycles (e.g., thiazoles, thiadiazoles) that are inaccessible using the oxygen-containing amide analog 1-naphthaleneacetamide . The predicted pKa difference of ~3.1 units (12.96 vs. 16.10) directly influences deprotonation conditions and reaction optimization parameters .

Thioamide Isostere in Peptidomimetics

Employ 1-naphthaleneethanethioamide as a thioamide isostere in peptide backbone modification studies. Thioamides serve as amide bond bioisosteres that confer enhanced proteolytic stability, altered hydrogen-bonding capabilities, and modified conformational dynamics compared to native amides [1]. The naphthalene moiety further contributes to lipophilicity (XLogP3 ≈ 3.0–3.3 for this class) , which is advantageous for improving membrane permeability and oral bioavailability of peptide-based drug candidates compared to simpler thioacetamide derivatives (XLogP3 ≈ -0.5 to -0.8) .

Chromatographic Resolution of Positional Isomers

Utilize 1-naphthaleneethanethioamide as a reference standard for developing HPLC or UPLC methods capable of resolving 1-naphthyl and 2-naphthyl thioamide positional isomers. The melting point differential of ~19–20 °C (170–171 °C for the 1-isomer vs. approximately 190 °C for the 2-isomer) [1] reflects distinct crystal packing and intermolecular interactions that translate into differentiable chromatographic retention behavior. Method development using this compound as a reference standard enables accurate quantification and purity assessment of naphthyl thioamide positional isomers in synthetic mixtures .

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